Product packaging for 1-(3-Chloro-4-methoxyphenyl)-3-ethylurea(Cat. No.:CAS No. 252058-85-8)

1-(3-Chloro-4-methoxyphenyl)-3-ethylurea

Cat. No.: B2869822
CAS No.: 252058-85-8
M. Wt: 228.68
InChI Key: MEBAJINUEYAWLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Urea (B33335) Functionality in Chemical Research

The urea functional group is of paramount importance in chemical research, primarily due to its unique hydrogen bonding capabilities. mdpi.comdoaj.org The two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This dual nature facilitates strong and specific interactions with biological macromolecules, such as enzymes and receptors, making urea derivatives valuable scaffolds in drug design. mdpi.comhilarispublisher.com The planarity of the urea moiety and its ability to participate in various non-covalent interactions contribute to its utility in creating molecules with specific biological activities. nih.gov Furthermore, the urea linkage is generally stable and can be readily synthesized, adding to its appeal in the development of new chemical entities.

Overview of Aryl Urea Derivatives in Contemporary Chemical Sciences

Aryl urea derivatives, which feature at least one aromatic ring attached to a urea nitrogen, are a significant subclass of substituted ureas. These compounds have garnered considerable attention in medicinal chemistry for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. hilarispublisher.com The presence of the aryl group allows for the introduction of various substituents, which can modulate the electronic and steric properties of the molecule, thereby influencing its biological target interactions and pharmacokinetic profile. A notable example is Sorafenib, a diaryl urea derivative approved for the treatment of certain cancers, which highlights the therapeutic potential of this class of compounds. nih.gov The exploration of aryl urea derivatives continues to be a fertile area of research, with ongoing efforts to discover new compounds with improved efficacy and selectivity.

Structural Context of 1-(3-Chloro-4-methoxyphenyl)-3-ethylurea within the Substituted Urea Class

This compound is an unsymmetrical N,N'-disubstituted urea. Its structure is characterized by a 3-chloro-4-methoxyphenyl group on one nitrogen and an ethyl group on the other. The substitution pattern on the aromatic ring is of particular significance. The chlorine atom at the 3-position and the methoxy (B1213986) group at the 4-position are electron-withdrawing and electron-donating groups, respectively. These substituents influence the electron density of the aromatic ring and the adjacent urea nitrogen, which can in turn affect the compound's reactivity and its ability to form hydrogen bonds.

Table 1: Key Structural Features of this compound

FeatureDescription
Core StructureUrea
N-substituent 13-Chloro-4-methoxyphenyl
N'-substituent 2Ethyl
Aromatic Substituents3-Chloro, 4-Methoxy

Research Landscape and Emerging Areas Pertaining to this compound and Related Analogues

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the broader class of 3-chloro-4-substituted phenyl ureas has been investigated in various contexts. For instance, analogs with different substituents on the second nitrogen are explored for their potential as enzyme inhibitors. The 3-chloro-4-methoxyphenyl moiety is a common feature in molecules designed to target specific biological pathways.

Research into structurally similar compounds often focuses on their potential as kinase inhibitors, a class of enzymes frequently implicated in cancer and other diseases. The general structure of an aryl urea is well-suited to fit into the ATP-binding pocket of many kinases. Structure-activity relationship (SAR) studies on related aryl ureas often explore how modifications to the substituents on the phenyl ring and the other nitrogen atom impact inhibitory activity and selectivity.

Emerging research in this area includes the development of multi-target inhibitors, where a single compound is designed to interact with multiple biological targets, potentially offering improved therapeutic efficacy and reduced chances of drug resistance. The this compound scaffold, with its potential for diverse functionalization, represents a valuable starting point for the design of such novel therapeutic agents. Further investigations into its biological activity and that of its close analogs could reveal new and important applications in medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13ClN2O2 B2869822 1-(3-Chloro-4-methoxyphenyl)-3-ethylurea CAS No. 252058-85-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-3-ethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-3-12-10(14)13-7-4-5-9(15-2)8(11)6-7/h4-6H,3H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBAJINUEYAWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategic Design of Synthetic Routes for 1-(3-Chloro-4-methoxyphenyl)-3-ethylurea

The strategic design for the synthesis of this compound primarily focuses on efficiency and yield. The most common and direct pathway involves the reaction of a key intermediate, 3-chloro-4-methoxyphenyl isocyanate, with ethylamine. This approach is favored due to the high reactivity of the isocyanate group, which readily undergoes nucleophilic attack by the amine, leading to the formation of the stable urea (B33335) linkage.

Synthesis of Key Precursors, including Substituted Phenyl Isocyanates

The synthesis of the essential precursor, 3-chloro-4-methoxyphenyl isocyanate, can be achieved through several methods. The classical and industrially prevalent method is the phosgenation of 3-chloro-4-methoxyaniline. This reaction involves treating the aniline (B41778) with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene, which is a safer solid reagent. commonorganicchemistry.com The reaction proceeds through a carbamoyl chloride intermediate which then eliminates hydrogen chloride to form the isocyanate.

Alternative, non-phosgene routes are gaining attention due to safety and environmental concerns. One such method is the Curtius rearrangement, which starts from a carboxylic acid. commonorganicchemistry.com In this case, 3-chloro-4-methoxybenzoic acid would be converted to an acyl azide, which upon thermal rearrangement, expels nitrogen gas to yield the desired isocyanate. Another approach involves the dehydration of carbamic acids, which can be generated from the corresponding amine and carbon dioxide under mild conditions. scholaris.ca

Urea Bond Formation Reactions, including Amine-Isocyanate Condensation

The formation of the urea bond is most efficiently accomplished by the condensation of 3-chloro-4-methoxyphenyl isocyanate with ethylamine. commonorganicchemistry.comresearchgate.net This reaction is a nucleophilic addition where the nitrogen atom of ethylamine attacks the electrophilic carbon of the isocyanate group. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature and generally does not require a catalyst due to the high reactivity of the isocyanate. commonorganicchemistry.com The process is usually rapid and results in a high yield of this compound.

An alternative method for urea formation involves the reaction of an amine with a carbamate, such as a phenyl carbamate. commonorganicchemistry.com This method, however, can be more prone to reversibility and the formation of side products. commonorganicchemistry.com

Functional Group Interconversions and Derivatization Approaches for this compound Analogues

The structure of this compound offers several positions for chemical modification to generate a library of analogues for various research purposes.

Modifications at the Ethyl Moiety

The ethyl group can be readily varied by employing different primary or secondary amines in the condensation reaction with 3-chloro-4-methoxyphenyl isocyanate. This allows for the exploration of how changes in the size, shape, and functionality of this part of the molecule affect its properties. For instance, reacting the isocyanate with different amines can introduce longer alkyl chains, cyclic systems, or functional groups like hydroxyls.

Reactant AmineResulting Urea Analogue
Isopropylamine1-(3-Chloro-4-methoxyphenyl)-3-(propan-2-yl)urea synquestlabs.com
Cyclooctylamine1-(3-Chloro-4-methoxyphenyl)-3-cyclooctylurea sigmaaldrich.com
Heptylamine1-(3-Chloro-4-methoxyphenyl)-3-heptylurea sigmaaldrich.com
3-Fluorobenzylamine1-(3-Chloro-4-methoxyphenyl)-3-(3-fluorobenzyl)urea sigmaaldrich.com

Substituent Transformations on the Phenyl Ring

Modifications to the phenyl ring are more complex and typically involve starting with a differently substituted aniline precursor. The electronic nature and position of substituents on the aromatic ring can significantly influence the chemical properties of the resulting urea.

Synthesis from Different Precursors: To introduce different substituents, it is often more practical to begin the synthesis with a different substituted aniline. For instance, starting with 3-bromo-4-methoxyaniline would yield the corresponding bromo-analogue of the final product.

Advanced Synthetic Techniques, including Catalysis and Green Chemistry Principles

Modern synthetic strategies increasingly focus on sustainability, efficiency, and safety.

Catalysis: While the amine-isocyanate reaction is often spontaneous, catalytic methods are being explored for the synthesis of ureas, particularly through greener routes. Electrocatalytic methods for urea synthesis from CO₂ and nitrogenous species are an area of active research, aiming to bypass the use of phosgene and ammonia under ambient conditions. researchgate.netnih.govmdpi.com These methods often employ metal-based catalysts to facilitate the C-N coupling reaction. bohrium.com For instance, hydrogenation catalysts like platinum have been used in processes to produce urea from NOx, CO, and a hydrogen source. google.com

Green Chemistry Principles: The principles of green chemistry aim to reduce the environmental impact of chemical processes. jddhs.com In the context of phenylurea synthesis, this includes:

Alternative Reagents: Replacing hazardous reagents like phosgene with safer alternatives such as dimethyl carbonate or using CO₂ as a C1 source are key green strategies. scholaris.ca The use of urea itself as a reagent for transamidation with amines presents a non-toxic and abundant alternative to isocyanates. nih.gov

Energy Efficiency: Techniques like microwave-assisted synthesis can significantly reduce reaction times and energy consumption. jddhs.com

Atom Economy: One-pot syntheses that combine multiple steps without isolating intermediates can improve efficiency and reduce waste. researchgate.net For example, the synthesis of unsymmetrical ureas using 3-substituted dioxazolones as isocyanate surrogates provides a mild and chemoselective route. tandfonline.com

Green Chemistry ApproachApplication in SynthesisBenefits
Phosgene Alternatives (e.g., CO₂, Dimethyl Carbonate)Synthesis of isocyanate precursorReduced toxicity, improved safety scholaris.ca
ElectrocatalysisDirect urea synthesis from CO₂ and nitrogen sourcesBypasses hazardous intermediates, ambient conditions nih.gov
Microwave-Assisted SynthesisUrea bond formation and other stepsReduced reaction times, lower energy consumption jddhs.com
One-Pot SynthesisFrom anilines to ureasIncreased efficiency, reduced waste researchgate.net

Control of Regioselectivity and Stereochemistry in Related Urea Syntheses

The synthesis of substituted ureas, such as this compound, presents significant challenges in controlling both regioselectivity and stereochemistry. Achieving high selectivity is crucial, particularly in the synthesis of complex molecules and pharmacologically active compounds where specific isomers are required.

Regioselectivity in Unsymmetrical Urea Synthesis

The primary challenge in the synthesis of unsymmetrical ureas is preventing the formation of symmetrical urea side products. acs.org Traditional methods, such as those using phosgene or its derivatives, often struggle with this issue, in addition to posing toxicity risks. mdpi.comnih.gov Consequently, modern synthetic strategies focus on developing milder, more selective, and efficient methodologies.

Several innovative approaches have been developed to address the issue of regioselectivity:

Catalyst-Free Methods: A novel approach for the highly selective synthesis of unsymmetrical ureas involves the reaction of amines with carbonyl sulfide (COS). rsc.org This method's high selectivity is attributed to a two-stage temperature regulation, careful selection of substrate structures and ratios, and the controlled amount of COS. rsc.org It effectively synthesizes unsymmetrical ureas from various combinations of amines, including sterically hindered ones. rsc.org

Hypervalent Iodine Reagents: The use of hypervalent iodine reagents, such as PhI(OAc)₂, facilitates the coupling of amides and amines to form unsymmetrical ureas under mild, metal-free conditions. mdpi.com This method avoids high temperatures and the need for an inert atmosphere, offering a versatile route for synthesizing a wide range of urea derivatives. mdpi.com The formation of an isocyanate intermediate is considered the limiting step in this reaction. mdpi.com

Isopropenyl Carbamates: Isopropenyl carbamates serve as effective precursors that react cleanly and irreversibly with amines to produce unsymmetrical ureas in high yield and purity. acs.org This method is particularly advantageous as it circumvents the reversibility and side-product formation associated with traditional carbamate-based syntheses. acs.org

Palladium-Catalyzed Cross-Coupling: For the synthesis of unsymmetrical N,N'-diaryl ureas, a facile method utilizing Pd-catalyzed arylation has been developed. nih.gov This strategy involves a two-pot sequence of C–N cross-coupling reactions, enabling the synthesis of a diverse array of diaryl ureas in good to excellent yields. nih.gov

Synchronous Recognition Strategy: A groundbreaking one-step synthesis of unsymmetrical ureas from two different amines has been achieved through a catalytic oxidative carbonylation process. eurekalert.org This method employs a synchronous recognition strategy that integrates a nucleophilic carbonylation half-reaction for primary amines and a radical carbonylation half-reaction for secondary amines, allowing for high selectivity without the use of phosgene. eurekalert.org

The following table summarizes various methods for controlling regioselectivity in the synthesis of unsymmetrical ureas.

MethodKey Reagents/CatalystsConditionsAdvantagesReference
Carbonyl Sulfide (COS) MethodCOS, AminesMild, Two-stage temperature regulationCatalyst-free, High selectivity, Tolerates various functional groups rsc.org
Hypervalent Iodine CouplingPhI(OAc)₂, Amides, AminesMild, Metal-freeAvoids toxic reagents and high temperatures, Broad substrate scope mdpi.com
Isopropenyl CarbamatesIsopropenyl Carbamates, AminesClean, IrreversibleHigh yield and purity, Avoids symmetrical byproducts acs.org
Pd-Catalyzed C-N CouplingPd catalyst, Benzylurea, Aryl halidesTwo-pot sequenceGeneral and efficient for diaryl ureas, Good to excellent yields nih.gov
Synchronous RecognitionCO, Amines, Catalyst systemOne-step, Non-phosgeneHigh selectivity, Applicable to a wide range of amines eurekalert.org

Stereochemistry in Chiral Urea Synthesis

When the urea molecule contains stereogenic centers, controlling the stereochemistry becomes paramount. Chiral ureas and their analogs, thioureas, are significant as organocatalysts and are present in many biologically active molecules. nih.gov Their synthesis often employs strategies that can induce a specific stereochemical outcome.

Key strategies for stereocontrol include:

Chiral Organocatalysts: Chiral ureas and thioureas are widely used as organocatalysts, particularly in asymmetric synthesis. nih.govresearchgate.net These catalysts function through hydrogen bonding interactions, which can coordinate the transition state of a reaction and control the stereoselectivity. nih.govresearchgate.net For instance, proline-derived chiral ureas have demonstrated exceptional catalytic efficiency and stereoselectivity in asymmetric Michael additions. researchgate.net Similarly, Cinchona alkaloid-derived thioureas are effective in catalyzing reactions to produce products with multiple contiguous stereocenters in high yields and excellent stereoselectivities. nih.gov

Asymmetric Synthesis from Chiral Precursors: The synthesis can start from an enantiopure starting material, a method known as the chiral pool approach. ethz.ch For example, chiral thioureas can be prepared from the reaction of isothiocyanates with chiral amines, such as those derived from Cinchona alkaloids or d-mannitol. nih.gov

Bifunctional Catalysis: Many chiral urea and thiourea catalysts are bifunctional. nih.gov They possess a hydrogen-bond-donating urea/thiourea moiety and a Brønsted/Lewis basic site (e.g., an amino group). This dual functionality allows the catalyst to activate both the nucleophile and the electrophile simultaneously, leading to highly organized transition states and excellent stereocontrol. nih.gov

The table below outlines methods for achieving stereocontrol in related urea syntheses.

MethodCatalyst/ApproachType of ReactionStereochemical OutcomeReference
Asymmetric Hydrogen-Bonding CatalysisProline-derived chiral ureaAsymmetric Michael additionHigh diastereoselectivity (up to >99% de) and enantioselectivity (up to 98% ee) researchgate.net
Bifunctional OrganocatalysisCinchona alkaloid-derived thioureaAsymmetric double Michael reactionHigh diastereo- and enantioselectivity (up to >99% de and 92% ee) researchgate.net
Primary Amine-Thiourea CatalysisPrimary amine-thioureaEnantioselective formal aza-Diels–AlderHigh yields and enantioselectivity (up to 98% ee) with complete regiocontrol nih.gov
Chiral Pool SynthesisChiral isothiocyanates and aminesNucleophilic additionTransfer of chirality from starting material to product nih.gov

By leveraging these advanced synthetic methodologies, chemists can effectively control the regioselectivity and stereochemistry in the synthesis of complex ureas, enabling the targeted production of specific isomers for various applications.

Structure Activity Relationship Sar Investigations of 1 3 Chloro 4 Methoxyphenyl 3 Ethylurea Analogues

Influence of Halogen and Methoxy (B1213986) Group Positioning on the Aromatic Ring

The substitution pattern on the phenyl ring of urea (B33335) derivatives is a critical determinant of their biological activity. The presence, type, and position of halogen and methoxy groups can significantly alter the molecule's electronic, steric, and hydrophobic properties, thereby influencing its interaction with target proteins. nih.gov

The methoxy group is a common substituent in many drug molecules, where it can influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters. nih.gov Its positioning is crucial; for instance, in a series of antiplasmodial 1,2,5-oxadiazoles, 3,4-dialkoxyphenyl substitution was shown to have a profoundly positive impact on activity and cytotoxicity. mdpi.com Specifically, a 3-ethoxy-4-methoxyphenyl substituted compound exhibited high potency and an excellent selectivity index. mdpi.com This suggests that for analogues of 1-(3-Chloro-4-methoxyphenyl)-3-ethylurea, the 4-methoxy position is likely beneficial for activity. Shifting the methoxy group to the 2- or 3-position, or its removal, would likely have a substantial impact on the biological profile.

Similarly, the position of the halogen atom is vital. Studies on phenylurea derivatives have shown that chlorine or bromine atoms at the ortho position can promote the formation of intermolecular hydrogen bonds by inducing a favorable conformation. nih.gov While the chlorine in this compound is at the meta-position (position 3), its electronic influence is still significant. The interplay between the electron-withdrawing chloro group and the electron-donating methoxy group creates a specific electronic distribution on the aromatic ring that affects target binding. Altering the chloro position to the ortho-position (position 2) could enforce a different conformational preference, potentially altering the binding mode. nih.gov

The following table illustrates hypothetical activity trends based on modifications to the substitution pattern of the phenyl ring, derived from general SAR principles for related compounds.

Impact of Alkyl Chain Length and Branching on Biological Profiles

The N'-substituent of the urea moiety, in this case, an ethyl group, plays a significant role in defining the molecule's interaction with its biological target. Modifications to the length and branching of this alkyl chain can directly affect binding affinity, selectivity, and pharmacokinetic properties.

Studies on other urea derivatives have demonstrated that bulky alkyl groups can be favorable for maximizing biological activity. nih.gov For instance, in a series of anti-tuberculosis agents, compounds with bulky substituents like adamantylmethylene or cyclooctyl on the urea moiety were among the most active. nih.gov This suggests that increasing the size of the alkyl group beyond ethyl could enhance activity, provided it fits within the target's binding pocket.

Conversely, the length of a linear alkyl chain can influence the hydrophobic interactions between the compound and its target. An increase in alkyl chain length generally enhances hydrophobicity, which can improve binding but may also negatively affect solubility. mdpi.com Branching the alkyl chain, such as replacing an n-propyl group with an isopropyl group, can also have a significant impact on the material's physical and transport properties, which can translate to altered biological profiles. rsc.org The introduction of branching can restrict conformational flexibility, which may be either beneficial or detrimental depending on the required geometry for optimal binding.

The table below outlines the potential impact of modifying the ethyl group on the biological profile of the parent compound.

Conformational Analysis and its Correlation with Molecular Interactions

The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its ability to interact with a biological target. For phenylurea derivatives, the orientation of the phenyl ring relative to the urea plane is a key conformational feature. researchgate.net These compounds can exist in syn and anti conformations, with the anti form generally predicted to be more stable for many simple urea derivatives. researchgate.net

The rotational barrier around the C(aryl)-N(urea) bond is influenced by the substituents on the aromatic ring. nih.gov The presence of a substituent at the ortho position can create steric hindrance that forces the phenyl ring to twist out of the plane of the urea group. nih.gov For this compound, the lack of an ortho-substituent suggests a greater degree of conformational flexibility, though the 3-chloro group still exerts some electronic and minor steric influence.

The urea moiety itself is capable of engaging in various powerful non-covalent interactions. Beyond its well-known hydrogen bonding capabilities, the urea functionality can participate in stacking interactions with aromatic side chains in proteins, as well as NH-π interactions. nih.gov The specific conformation adopted by the molecule dictates which of these interactions are possible. A relatively planar conformation might favor stacking, while a more twisted conformation could position the urea's N-H groups for optimal hydrogen bonding or NH-π interactions with a specific residue on the target protein. Computational modeling and spectroscopic techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the preferred conformation and understand how it correlates with observed biological activity. mdpi.com

Comparative SAR Studies Across Diverse Urea Scaffolds

While the N-aryl, N'-alkyl urea is a common and effective scaffold, SAR studies often involve comparing it with other urea-based structures to explore different regions of chemical space and identify novel, potent compounds. researchgate.net The core urea moiety is often considered a privileged structure in medicinal chemistry, and its incorporation into different molecular frameworks has led to a wide range of successful drugs. bohrium.comnih.gov

Comparative studies reveal that the nature of the scaffold attached to the urea is critical. For instance, replacing the phenyl ring with a heterocyclic system, such as a thiazole (B1198619) ring, can lead to compounds with different activity profiles. researchgate.net In one study, N-(3-chlorophenyl)-N′-(2-thiazolyl)urea was found to be a highly active cytokinin-like substance, with the thiazole-containing ureas generally being more active than their furfuryl counterparts. researchgate.net

Other research has explored incorporating the urea moiety into more complex or rigid systems. Examples include:

Coumarin-chalcone hybrids: A series of novel coumarin-chalcone derivatives containing a urea moiety yielded compounds with significant in vitro antiproliferative activities against cancer cell lines. researchgate.net

Dihydropyrimidinone derivatives: Urea derivatives built upon a 3,4-dihydropyrimidin-2(1H)-one scaffold have shown promising anti-inflammatory activity. researchgate.net

Cyclic ureas: Fixing the urea moiety within a cyclic structure can restrict conformational flexibility, which may lead to higher selectivity and improved oral bioavailability. nih.gov

These comparative studies highlight the versatility of the urea functional group. drugdesign.org While this compound represents a classic phenylurea scaffold, these alternative scaffolds demonstrate that significant gains in activity, selectivity, and novelty can be achieved by modifying the larger molecular architecture while retaining the crucial urea pharmacophore. nih.gov

Elucidation of Molecular Mechanisms and Biological Target Engagement

Identification of Putative Protein and Enzymatic Targets

No studies identifying specific protein or enzymatic targets for 1-(3-Chloro-4-methoxyphenyl)-3-ethylurea have been found in the scientific literature.

Investigation of Enzyme Inhibition Mechanisms, including Cholinesterase and Kinase Inhibition

There is no available data from in vitro or in silico studies detailing the enzyme inhibition mechanisms of this compound, including any activity against cholinesterases or kinases.

Cellular Pathway Perturbations, including Translation Initiation Inhibition

No research has been published that investigates the effects of this compound on cellular pathways or mechanisms such as translation initiation.

In Vitro Pharmacological Profiling, focusing on activities such as anticonvulsant, neuroprotective, anti-inflammatory, and anticancer properties in research models

There are no published in vitro pharmacological profiles for this compound. Consequently, there is no data on its potential anticonvulsant, neuroprotective, anti-inflammatory, or anticancer properties in research models.

Computational Chemistry and Theoretical Modeling of 1 3 Chloro 4 Methoxyphenyl 3 Ethylurea

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(3-Chloro-4-methoxyphenyl)-3-ethylurea, DFT calculations can elucidate its intrinsic electronic properties, which are fundamental to its chemical reactivity and intermolecular interactions. These calculations help in understanding the molecule's stability and reaction mechanisms at an atomic level. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and shape of these orbitals are crucial for predicting a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. ajchem-a.com

For this compound, the HOMO is typically localized over the electron-rich methoxyphenyl ring, while the LUMO may be distributed across the urea (B33335) moiety and the chloro-substituted ring, indicating the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.netwuxibiology.com

A theoretical analysis would yield data similar to that presented in the table below, which illustrates key quantum chemical descriptors derived from FMO analysis.

Parameter Description Illustrative Value Implication for Reactivity
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5 eVIndicates the molecule's ability to donate electrons.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.2 eVIndicates the molecule's ability to accept electrons.
Energy Gap (ΔE) ELUMO - EHOMO5.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity. ajchem-a.com
Electronegativity (χ) Measure of electron-attracting tendency3.85 eVHigher values indicate a greater ability to attract electrons. researchgate.net
Chemical Hardness (η) Resistance to change in electron distribution2.65 eVHigher hardness correlates with lower reactivity.
Electrophilicity Index (ω) Propensity to accept electrons2.80 eVA high value suggests the molecule can act as a strong electrophile. researchgate.net

Note: The values presented in this table are illustrative and representative of what would be expected from a DFT calculation for a molecule with this structure.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule. libretexts.org It is invaluable for predicting how molecules will interact with each other, particularly in biological systems. uni-muenchen.de The MEP map is color-coded to show different regions of electrostatic potential on the molecule's electron density surface. wolfram.com

Red : Indicates regions of lowest electrostatic potential (most negative), which are rich in electrons and prone to electrophilic attack. For this compound, these regions would be concentrated around the oxygen atoms of the methoxy (B1213986) and urea groups. uni-muenchen.deresearchgate.net

Blue : Indicates regions of highest electrostatic potential (most positive), which are electron-deficient and susceptible to nucleophilic attack. These areas are typically found around the hydrogen atoms of the urea's N-H groups. wolfram.com

Green : Represents regions of neutral or near-zero potential.

This analysis helps identify sites for intermolecular interactions such as hydrogen bonding, which are critical for ligand-receptor binding. chemrxiv.org

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, such as a protein. ijnc.irdntb.gov.ua Docking predicts the preferred orientation and binding affinity of the ligand, while MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time. nih.govnih.gov

Molecular docking simulations place this compound into the binding site of a target protein to predict its conformation and binding affinity, typically expressed as a docking score in kcal/mol. ajchem-a.com The results reveal key interactions that stabilize the complex. For a urea-containing compound, these interactions often include:

Hydrogen Bonds : Formed between the N-H and C=O groups of the urea moiety and polar residues in the protein's active site.

Hydrophobic Interactions : Involving the ethyl group and the phenyl ring with nonpolar residues.

Halogen Bonds : The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms in the binding pocket.

A typical output from a docking study is summarized below.

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues Types of Interactions
Protein Kinase X-8.5Glu121, Leu170Hydrogen Bond, Hydrophobic
Cyclooxygenase-2-7.9Arg513, Val523Hydrogen Bond, Hydrophobic
Cannabinoid Receptor 1-9.1Ser383, Phe200Hydrogen Bond, Pi-Pi Stacking

Note: The targets and values are hypothetical, illustrating the typical findings of a molecular docking study.

Following docking, MD simulations can assess the stability of these predicted binding poses. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time indicates the stability of the complex. ajchem-a.com

Allostery is a process where the binding of a modulator at one site (the allosteric site) affects the activity at a distant active site. arxiv.org Computational methods are increasingly used to predict potential allosteric sites, which represent valuable targets for drug development. nih.govarxiv.org Algorithms may use protein dynamics simulations, normal mode analysis, or machine learning models to identify pockets on the protein surface that are distant from the active site but whose perturbation is dynamically coupled to it. arxiv.orgnih.gov For a given protein target, these predictive tools can identify potential allosteric pockets where this compound might bind to modulate the protein's function in a non-competitive manner.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov To develop a QSAR model for analogues of this compound, a dataset of similar compounds with measured biological activities (e.g., IC₅₀ values) would be required.

The process involves calculating various molecular descriptors for each compound, which can be categorized as:

1D : Molecular weight, atom counts.

2D : Topological indices, connectivity indices.

3D : Molecular shape, surface area, volume.

Physicochemical : Lipophilicity (logP), electronic properties.

Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that correlates a selection of these descriptors with the observed activity. A robust QSAR model, validated by statistical metrics like the coefficient of determination (r²) and cross-validated r² (q²), can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

Advanced Analytical Techniques for Structural Characterization and Research Applications

Spectroscopic Characterization

Spectroscopic techniques are indispensable for probing the molecular structure of 1-(3-Chloro-4-methoxyphenyl)-3-ethylurea by examining the interaction of the molecule with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would provide characteristic signals corresponding to the different chemical environments of the hydrogen and carbon atoms.

Based on the structure, the expected ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the urea (B33335) protons, and the protons of the ethyl group. The aromatic protons on the substituted phenyl ring would likely appear as a set of multiplets in the downfield region (typically δ 6.5-8.0 ppm), with their specific chemical shifts and coupling patterns dictated by the positions of the chloro and methoxy substituents. The methoxy group would present as a sharp singlet around δ 3.8 ppm. The N-H protons of the urea moiety would be observed as broad singlets, with their chemical shifts being solvent-dependent. The ethyl group would show a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the urea group would be expected to resonate at a significantly downfield position (around δ 155 ppm). The aromatic carbons would appear in the range of δ 110-160 ppm, with the carbon attached to the oxygen of the methoxy group and the carbon bearing the chlorine atom having characteristic chemical shifts. The carbons of the ethyl group and the methoxy group would be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The IR spectrum would be expected to show characteristic absorption bands for the N-H and C=O groups of the urea linkage, the C-O bond of the methoxy group, and the C-Cl bond.

A strong absorption band corresponding to the C=O stretching vibration of the urea carbonyl group is anticipated in the region of 1630-1680 cm⁻¹. The N-H stretching vibrations of the urea group would likely appear as one or two bands in the range of 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl and methoxy groups would be seen just below 3000 cm⁻¹. The C-O stretching of the methoxy group would likely produce a strong band around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to gain insight into the structure through the analysis of fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern would likely involve cleavage of the urea bonds. Common fragmentation pathways could include the loss of the ethyl group, the cleavage of the bond between the phenyl ring and the urea nitrogen, and the loss of the methoxy group. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the M peak.

Interactive Data Table: Expected Spectroscopic Data for this compound

Technique Functional Group/Proton Environment Expected Chemical Shift (δ, ppm) / Wavenumber (cm⁻¹) / m/z
¹H NMRAromatic-H6.5 - 8.0 (multiplets)
¹H NMRMethoxy (-OCH₃)~3.8 (singlet)
¹H NMRUrea (N-H)Variable, broad singlets
¹H NMREthyl (-CH₂CH₃)~3.2 (quartet, -CH₂-), ~1.1 (triplet, -CH₃)
¹³C NMRUrea (C=O)~155
¹³C NMRAromatic-C110 - 160
¹³C NMRMethoxy (-OCH₃)~56
¹³C NMREthyl (-CH₂CH₃)~35 (-CH₂-), ~15 (-CH₃)
IRN-H Stretch (Urea)3200 - 3400
IRC=O Stretch (Urea)1630 - 1680
IRC-O Stretch (Methoxy)~1250 (asymmetric), ~1040 (symmetric)
IRC-Cl Stretch600 - 800
Mass SpecMolecular Ion ([M]⁺)Expected m/z corresponding to C₁₀H₁₃ClN₂O₂

Chromatographic Methodologies

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, particularly in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

Due to the thermal lability of many phenylurea compounds, HPLC is the preferred chromatographic method for their analysis. A reversed-phase HPLC method would be suitable for this compound.

A typical HPLC system would consist of a C18 stationary phase column and a mobile phase composed of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation from any impurities or other components in a mixture. Detection is commonly achieved using an ultraviolet (UV) detector, as the phenylurea structure contains a chromophore that absorbs UV light, typically around 245 nm.

Gas Chromatography (GC)

Direct analysis of this compound by GC can be challenging due to its relatively low volatility and potential for thermal degradation in the heated injector and column. Phenylurea herbicides are known to be thermally unstable.

However, GC analysis can be performed following a derivatization step to increase the volatility and thermal stability of the analyte. For instance, the urea protons could be reacted with a derivatizing agent to form a less polar and more volatile derivative. If a suitable derivatization procedure is employed, a GC system equipped with a capillary column (e.g., a non-polar or medium-polarity phase like a 5% phenyl-methylpolysiloxane) and a sensitive detector such as a flame ionization detector (FID) or a mass spectrometer (MS) could be used for analysis.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. This method would provide precise information on bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

Environmental Research Perspectives and Agrochemical Context

Degradation and Transformation Pathways of Related Urea (B33335) Compounds in Environmental Matrices

The persistence and mobility of substituted urea herbicides in the environment are largely governed by microbial degradation. oup.com While chemical degradation through hydrolysis and photodegradation can occur, microbial processes are generally considered the primary mechanism for their breakdown in soil and water. oup.com

The degradation of phenylurea herbicides typically involves a series of key transformation steps, primarily initiated by microbial enzymes. A common pathway is N-dealkylation, where the alkyl groups attached to the urea nitrogen are sequentially removed. For instance, in compounds like diuron, the two methyl groups are removed one after the other. oup.com Another significant process is hydrolysis of the urea bridge, which cleaves the molecule to form an aniline (B41778) derivative and other byproducts. taylorfrancis.com

The rate of degradation is influenced by a variety of environmental factors. Soil type, organic matter content, moisture, and temperature all play crucial roles. Soils with higher microbial activity and organic matter content generally exhibit faster degradation rates.

Subsequent to the initial transformation steps, the aromatic ring of the resulting aniline derivative can undergo further microbial degradation, potentially leading to complete mineralization to carbon dioxide, water, and inorganic ions. However, some of the intermediate metabolites, such as chlorinated anilines, can be more persistent and occasionally more toxic than the parent compound. nih.gov

Table 1: Common Degradation Pathways for Phenylurea Herbicides

Transformation Process Description Key Metabolites
N-Dealkylation Sequential removal of alkyl groups from the terminal nitrogen atom. Monomethylated and demethylated urea derivatives.
Urea Bridge Hydrolysis Cleavage of the urea bond. Substituted anilines, carbon dioxide, and amines.
Ring Hydroxylation Addition of a hydroxyl group to the aromatic ring. Hydroxylated phenylurea derivatives.
Ring Cleavage Opening of the aromatic ring, leading to further degradation. Aliphatic acids and other small organic molecules.

This table is generated based on data from related substituted urea compounds.

Research on Herbicidal Activity of Substituted Ureas

Substituted urea herbicides are known to be potent inhibitors of photosynthesis in susceptible plant species. Their primary mode of action is the blockage of electron transport in photosystem II (PSII). By binding to the D1 protein in the PSII complex, they prevent the binding of plastoquinone, thereby interrupting the flow of electrons and halting the production of ATP and NADPH necessary for carbon fixation. ontosight.ai

The herbicidal efficacy of a substituted urea is highly dependent on its molecular structure. The nature and position of substituents on the phenyl ring and the alkyl groups on the urea moiety significantly influence its activity. For example, the presence of electron-withdrawing groups, such as chlorine, on the phenyl ring often enhances herbicidal potency. cambridge.org

Studies on various substituted ureas have demonstrated a correlation between their chemical structure and their herbicidal effects. For instance, research has shown that monohalogenated compounds can be more effective in pre-emergence applications on certain plants compared to their dihalogenated counterparts. cambridge.org The selectivity of these herbicides, which allows them to control weeds without harming crops, is often due to differences in uptake, translocation, or metabolism of the compound between the weed and the crop species.

The herbicidal activity can be quantified using parameters such as the concentration required to inhibit 50% of growth (IC50) or the Hill reaction in isolated chloroplasts.

Table 2: Influence of Substituents on Herbicidal Activity of Phenylureas (General Trends)

Structural Feature Influence on Herbicidal Activity Example Compounds (Related)
Phenyl Ring Substitution Halogenation (e.g., chlorine) generally increases activity. Monuron, Diuron, Linuron cambridge.org
N-Alkyl Substitution The size and nature of the alkyl groups affect potency and selectivity. Diuron (dimethyl), Linuron (methoxy, methyl)
N-Alkoxy Substitution The presence of an alkoxy group can modify the herbicidal spectrum. Linuron, Metobromuron cambridge.org

This table illustrates general trends observed in research on substituted urea herbicides.

Emerging Research Directions and Patent Landscape

Current Trends in Urea (B33335) Chemistry Research

Research in urea chemistry is dynamic, with a strong focus on its applications in medicine and materials science. The ability of the urea functional group to act as a hydrogen bond donor and acceptor is central to its utility in drug design. nih.gov

Key Research Areas:

Kinase Inhibition: A prominent area of research involves the use of aryl urea derivatives as protein kinase inhibitors. researchgate.net Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is implicated in diseases like cancer. google.com Compounds with a bis-aryl urea structure have been successfully developed into approved anticancer drugs, such as Sorafenib, which targets the Raf kinase pathway. frontiersin.orgresearchgate.net The urea group in these molecules is often critical for binding to the kinase's active site. researchgate.netcolumbia.edu

Medicinal Chemistry Scaffolds: The urea moiety is considered a "privileged structure" in medicinal chemistry. rsc.org Researchers are actively incorporating it into compounds targeting a wide array of diseases, including cancer, inflammation, infections, and neurological disorders. nih.govresearchgate.nethilarispublisher.com Its versatility allows for structural modifications to optimize potency, selectivity, and pharmacokinetic properties. researchgate.net

Novel Synthesis Methods: While traditional methods for synthesizing ureas often involve hazardous reagents like phosgene (B1210022) or isocyanates, current research is exploring safer and more environmentally friendly synthetic routes. nih.govbohrium.com This includes the use of catalysts and alternative reagents to improve efficiency and reduce toxic byproducts. nih.gov

Sustainable Chemistry: Beyond medicine, urea chemistry is evolving towards more sustainable industrial applications. This includes the development of more energy-efficient processes for urea production, which is a key component of nitrogen fertilizers. auburn.edustraitsresearch.com Research into "droplet chemistry" has shown that urea can form under milder conditions than previously thought, opening new avenues for sustainable manufacturing. auburn.edu Additionally, urea electrooxidation is being explored for energy generation in fuel cells and for wastewater treatment. acs.org

Analysis of Patent Literature Indicating Research Interest and Novelty

The patent landscape for 1-(3-Chloro-4-methoxyphenyl)-3-ethylurea and related substituted ureas reveals significant interest from pharmaceutical and biotechnology companies. The primary focus of this patented research is the development of novel kinase inhibitors for the treatment of proliferative diseases, particularly cancer.

An analysis of patent literature indicates that compounds containing the aryl urea scaffold are frequently claimed for their ability to inhibit specific kinases involved in cancer progression, such as Raf kinase. google.com For example, patents describe the use of ω-carboxyaryl substituted diphenyl ureas as Raf kinase inhibitors for treating human solid cancers. google.com The novelty often lies in the specific substitution patterns on the aryl rings, which are designed to enhance potency, selectivity, and drug-like properties.

Innovations in this area also extend to the discovery of new crystalline forms or polymorphs of these compounds, which can improve stability and bioavailability. nih.gov The consistent filing of patents for new aryl urea derivatives underscores the ongoing effort to expand the therapeutic potential of this class of molecules and to develop next-generation kinase inhibitors with improved efficacy. researchgate.netnih.gov

Table 1: Summary of Relevant Patent Areas for Aryl Urea Derivatives

Patent AreaFocus of InventionTherapeutic Target(s)Representative Applications
Kinase Inhibitors Novel substituted diaryl urea compounds.Raf kinase, p38 MAP kinase, VEGFR, PDGFR. nih.govresearchgate.netgoogle.comTreatment of solid tumors (e.g., prostate, breast, lung cancer) and inflammatory disorders. researchgate.netfrontiersin.org
Aldosterone Synthase and Aromatase Inhibitors Imidazole derivatives, which can include urea moieties.Aldosterone synthase, Aromatase.Treatment of hypertension, heart failure, fibrosis, and hormone-dependent cancers. google.com
Glycine Transporter Inhibitors Substituted amine derivatives, including ureas.Glycine transporters (GlyT1, GlyT2).Treatment of neurological and neuropsychiatric disorders like schizophrenia. googleapis.com
Herbicidal Agents Cyclopropyl-substituted urea derivatives.Not specified in patent abstract.Agricultural applications for weed control. justia.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.